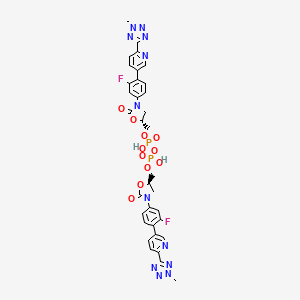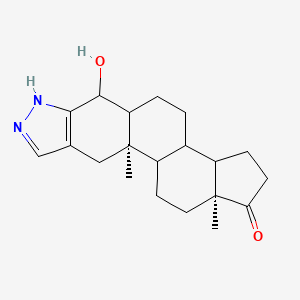
4-Hydroxyprostanozol-17-ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyprostanozol-17-ketone is a synthetic compound with the molecular formula C20H28N2O2 and a molar mass of 328.45 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a hydroxyl group and a ketone group, making it a versatile molecule for various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxyprostanozol-17-ketone involves several synthetic routes. One common method is the oxidation of secondary alcohols, which can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the ozonolysis of alkenes, where ozone (O3) is used to cleave the double bonds, followed by reductive workup to yield the desired ketone .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyprostanozol-17-ketone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
4-Hydroxyprostanozol-17-ketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of 4-Hydroxyprostanozol-17-ketone involves its interaction with specific molecular targets. The hydroxyl group allows the compound to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
4-Hydroxyprostanozol-17-ketone can be compared with other similar compounds, such as:
4-Hydroxytestosterone: Similar in structure but differs in its specific functional groups and biological activity.
Estrone: Another compound with a hydroxyl and ketone group, but with distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C20H28N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(2R,18S)-9-hydroxy-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one |
InChI |
InChI=1S/C20H28N2O2/c1-19-8-7-14-12(13(19)5-6-16(19)23)3-4-15-18(24)17-11(10-21-22-17)9-20(14,15)2/h10,12-15,18,24H,3-9H2,1-2H3,(H,21,22)/t12?,13?,14?,15?,18?,19-,20+/m0/s1 |
Clave InChI |
PYOPWRJXNRFQKF-UGNMPKRJSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC5=C(C4O)NN=C5)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4O)NN=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




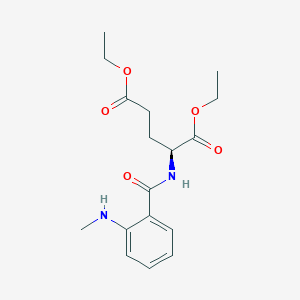
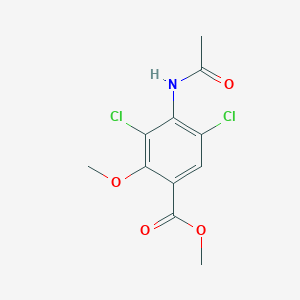
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
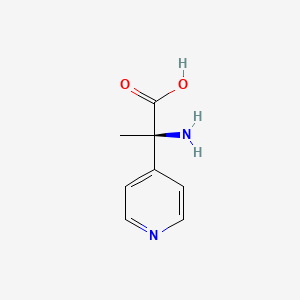

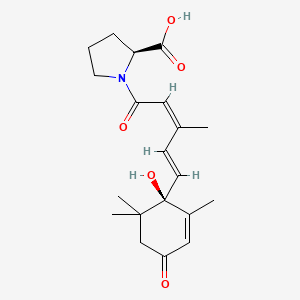


![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
